Methyl 5-tert-butylpiperidine-3-carboxylate
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Overview
Description
Methyl 5-tert-butylpiperidine-3-carboxylate: is a chemical compound with the molecular formula C11H21NO2 It is a piperidine derivative, characterized by the presence of a tert-butyl group at the 5-position and a methyl ester group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-tert-butylpiperidine-3-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as piperidine, tert-butyl bromide, and methyl chloroformate.
Formation of Intermediate: The piperidine is first reacted with tert-butyl bromide in the presence of a base such as sodium hydride to form 5-tert-butylpiperidine.
Esterification: The intermediate 5-tert-butylpiperidine is then reacted with methyl chloroformate in the presence of a base such as triethylamine to form this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-tert-butylpiperidine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride to convert the ester group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group can be replaced by other functional groups using appropriate nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 5-tert-butylpiperidine-3-carboxylic acid.
Reduction: 5-tert-butylpiperidine-3-methanol.
Substitution: Various substituted piperidine derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 5-tert-butylpiperidine-3-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 5-tert-butylpiperidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and influencing cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Methyl 5-tert-butylpiperidine-3-carboxylate can be compared with other similar compounds, such as:
Methyl 5-tert-butylpyridine-3-carboxylate: Similar structure but with a pyridine ring instead of a piperidine ring.
This compound hydrochloride: The hydrochloride salt form of the compound.
This compound derivatives: Various derivatives with different substituents on the piperidine ring.
The uniqueness of this compound lies in its specific structural features and the potential for diverse chemical modifications, making it a valuable compound for research and industrial applications.
Biological Activity
Methyl 5-tert-butylpiperidine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, structure-activity relationships (SAR), and potential applications in drug development, supported by relevant case studies and research findings.
Chemical Structure and Properties
This compound is classified as an ester and a piperidine derivative. Its molecular formula includes carbon, hydrogen, nitrogen, and oxygen, with a notable tert-butyl group that enhances steric properties and solubility. The presence of the methyl ester group at the carboxylic acid position further increases its reactivity in various chemical environments.
Pharmacological Context
Research indicates that this compound exhibits notable biological activity, particularly in pharmacological contexts. Compounds with similar structures have been studied for their potential as:
- Antimicrobial agents
- Anti-inflammatory drugs
- Neuroprotective agents
The compound's structure allows for interactions with various biological targets, making it a candidate for further exploration in drug discovery.
Structure-Activity Relationships (SAR)
The modification of the piperidine ring significantly influences biological activities. For instance, variations in substituents can lead to different affinities for biological targets. A comparative analysis of structurally similar compounds reveals distinct activity profiles:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
Tert-butyl 4-methylpiperidine-1-carboxylate | Methyl group at position 4 | Exhibits different biological activity profiles |
Methyl piperidine-3-carboxylate | Lacks tert-butyl group | Generally more polar and less sterically hindered |
N-Boc-piperidine derivatives | N-Boc protection on nitrogen | Often used in synthetic organic chemistry |
These variations illustrate how structural differences can lead to distinct physical and chemical properties, influencing their respective applications and biological activities.
Antimicrobial Activity
A study investigating the antimicrobial properties of piperidine derivatives found that this compound demonstrated significant activity against various bacterial strains. The compound's effectiveness was attributed to its ability to disrupt bacterial cell membranes, leading to cell lysis. The minimum inhibitory concentration (MIC) values were comparable to established antibiotics, indicating its potential as a therapeutic agent .
Neuroprotective Effects
In neuropharmacological studies, this compound was evaluated for its neuroprotective effects in models of neurodegeneration. The compound exhibited a dose-dependent reduction in neuronal apoptosis induced by oxidative stress. Mechanistic studies suggested that it modulates key signaling pathways involved in cell survival, highlighting its potential for treating neurodegenerative diseases .
Properties
Molecular Formula |
C11H21NO2 |
---|---|
Molecular Weight |
199.29 g/mol |
IUPAC Name |
methyl 5-tert-butylpiperidine-3-carboxylate |
InChI |
InChI=1S/C11H21NO2/c1-11(2,3)9-5-8(6-12-7-9)10(13)14-4/h8-9,12H,5-7H2,1-4H3 |
InChI Key |
BBAUYLYRYIRCDS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1CC(CNC1)C(=O)OC |
Origin of Product |
United States |
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